molecular formula C15H26O6 B7775413 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 81704-51-0

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B7775413
CAS No.: 81704-51-0
M. Wt: 302.36 g/mol
InChI Key: CKECEWYVEGPMPE-UHFFFAOYSA-N
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Description

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable diols with formaldehyde or other aldehydes in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxolane rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme mechanisms or as a probe in biochemical assays.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane derivatives such as:

  • 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-1,3-dioxolane-2-thione
  • 2,2-Dimethyl-1,3-dioxolane-4,5-dione

Uniqueness

What sets 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane apart is its specific arrangement of dioxolane rings, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.

Properties

IUPAC Name

4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKECEWYVEGPMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249247
Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214702-92-7, 3969-59-3, 81704-51-0
Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
Source CAS Common Chemistry
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Record name NSC20733
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Record name 1,2:3,4:5,6-Tris-O-(1-methylethylidene)hexitol
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Record name 4,5-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane
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